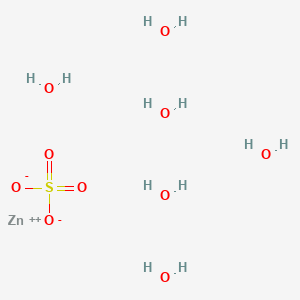

硫酸锌六水合物

描述

Zinc sulfate hexahydrate is an inorganic compound with the formula ZnSO4(H2O)6 . It is a colorless solid and is historically known as "white vitriol" . It is used in various applications such as a coagulant in the production of rayon, a precursor to the pigment lithopone, an electrolyte for zinc electroplating, a mordant in dyeing, and a preservative for skins and leather .

Synthesis Analysis

Zinc sulfate hexahydrate can be synthesized using different zinc salts such as zinc acetate dehydrate, zinc nitrate hexahydrate, and zinc chloride as precursors . The pH of the reaction mixture, calcination temperature, reaction time, stirring speed, nature of capping agents, and concentration of metal precursors greatly affect the properties of the synthesized zinc oxide nanoparticles .Molecular Structure Analysis

The molecular formula of Zinc sulfate hexahydrate is H12O10SZn . It has an average mass of 269.563 Da and a monoisotopic mass of 267.944275 Da .Physical And Chemical Properties Analysis

Zinc sulfate hexahydrate is a white powder that is odorless . It has a density of 2.072 g/cm3 . It decomposes at 70 °C . It is soluble in water, with a solubility of 57.7 g/100 mL at 20 °C .科学研究应用

在废水处理中,硫酸锌六水合物用于配制含锌电镀废水。它与聚合氯化铝和六水合氯化铁等混凝剂一起用于处理废水,在特定剂量下表现出显着的效果 (Yongli Zhang, Guo-Wen Zhang, Xin Chen, 2021).

在采矿业中,它在复杂的 Cu-Pb-Zn 硫化矿浮选中用作硫化锌矿物的选择性抑制剂。它使闪锌矿浮选失活并抑制,影响细粒闪锌矿颗粒的凝结,从而减少它们的机械夹带 (M. Cao, Qi Liu, 2006).

在农业中,它用于锌生物强化和增强鹰嘴豆等作物中锌的吸收。研究表明,硫酸锌六水合物施用于土壤或叶面时,可以提高籽粒产量并改善锌生物强化 (Y. Shivay, R. Prasad, M. Pal, 2015).

硫酸锌六水合物还因其在改性黄铜矿浮选中滑石等矿物的表面性质中的作用而受到研究。已经观察到它在特定 pH 值下选择性地抑制滑石浮选 (Saizhen Jin, Pengyu Zhang, L. Ou, 2021).

在园艺中,硫酸锌的应用增强了碳水化合物代谢酶的活性,并调节了苹果果实中的内源激素水平。这导致果实中锌含量和碳水化合物积累的增加 (Yong Zhang, Yujing Yan, Chunxia Fu, Ming Li, Yan’an Wang, 2016).

硫酸锌六水合物用于合成纳米结构材料,如 ZnO 纳米剑和纳米丸,在电子学和催化等各个领域具有潜在应用 (A. Moulahi, F. Sediri, 2014).

它还参与细菌敏感性研究,对铜绿假单胞菌等病原体表现出抗菌作用。使用微量热法研究了它在特定浓度下抑制细菌生长的有效性 (R. Aveledo, A. Aveledo, C. Vázquez, N. Lago, M. M. Mato, J. L. Legido, 2018).

在医学研究中,硫酸锌六水合物因其在糖尿病肾病中减轻金属硫蛋白和氧化应激变化的潜力而受到研究,显示出对肾组织糖尿病损伤的保护作用 (D. Özçelik, M. Nazıroğlu, M. Tuncdemir, Ö. Çelik, Melek Öztürk, M. Flores-arce, 2012).

安全和危害

未来方向

Zinc sulfate hexahydrate has been used in the synthesis of zinc oxide nanoparticles, which have diverse applications in the field of material science . These nanoparticles have been applied as a functional advanced material to solve different societal problems especially in the field of catalysis for wastewater treatment . Furthermore, research has been conducted to create zinc sulfate nanoparticles using Nigella sativa as a natural reducing agent . This introduces an economically feasible and environmentally friendly method for their fabrication .

属性

IUPAC Name |

zinc;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.6H2O.Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);6*1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKCWSBAUZZLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12O10SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051340 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc sulfate hexahydrate | |

CAS RN |

13986-24-8 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

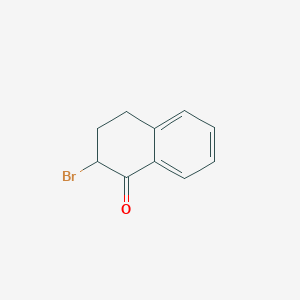

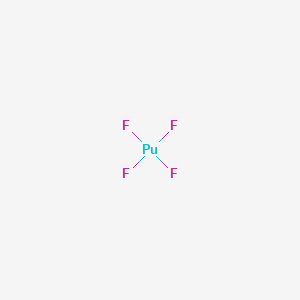

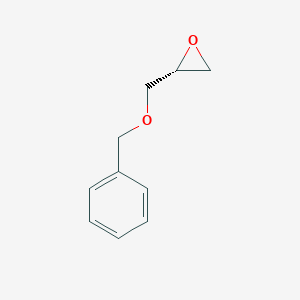

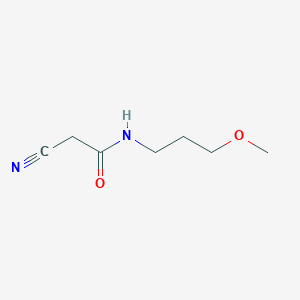

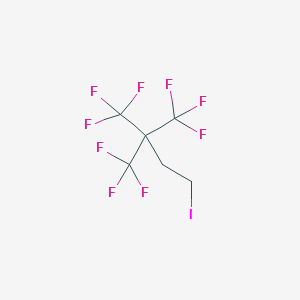

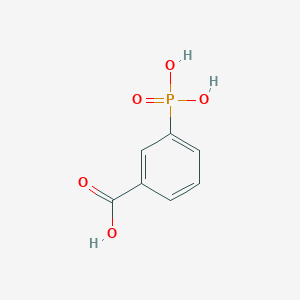

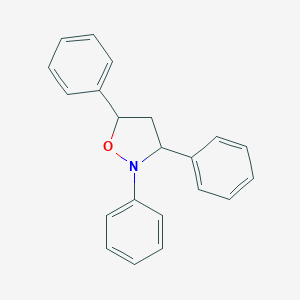

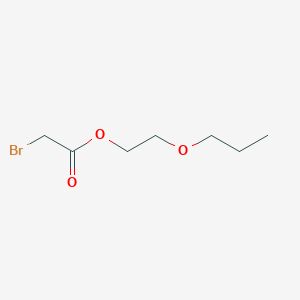

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。